molecular formula C21H21N3O4 B251986 N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide

Cat. No.: B251986
M. Wt: 379.4 g/mol
InChI Key: FBPKPQKTDCSXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule that has been studied for its potential use in cancer treatment.

Mechanism of Action

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and helps repair the damage. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy, as well as induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has good solubility in water. It has also been extensively studied for its potential use in cancer treatment, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has low bioavailability and a short half-life, which can make dosing difficult. Additionally, it is not selective for PARP-1 and can inhibit other enzymes, which can lead to off-target effects.

Future Directions

There are several future directions for N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide research. One area of interest is the development of more selective PARP inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other cancer treatments, such as immunotherapy or targeted therapies. Additionally, there is ongoing research into the use of this compound in other diseases, such as inflammatory diseases and neurodegenerative diseases. Overall, this compound has shown great potential for the treatment of cancer and other diseases, and further research is needed to fully understand its potential.
Conclusion
In conclusion, this compound is a PARP inhibitor that has been extensively studied for its potential use in cancer treatment. It works by inhibiting PARP, leading to increased susceptibility of cancer cells to DNA damage and cell death. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of more selective PARP inhibitors and the combination of this compound with other cancer treatments. Overall, this compound has shown great potential for the treatment of cancer and other diseases.

Synthesis Methods

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide can be synthesized by reacting 3-aminopropylindole with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base. The resulting product is then treated with 1H-indole-2-carboxylic acid to yield this compound.

Scientific Research Applications

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP, an enzyme involved in DNA repair. When PARP is inhibited, cancer cells are more susceptible to DNA damage and cell death.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O4/c25-20(15-6-7-18-19(13-15)28-11-10-27-18)22-8-3-9-23-21(26)17-12-14-4-1-2-5-16(14)24-17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26)

InChI Key

FBPKPQKTDCSXRB-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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